Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
Description
Chemical Identity and Nomenclature
Fluorenylmethyloxycarbonyl-Cysteine-((R)-2,3-di(palmitoyloxy)-propyl)-OH, designated by the Chemical Abstracts Service number 210532-98-2, represents a complex lipidated amino acid derivative with significant synthetic and biological importance. The compound is characterized by its molecular formula C₅₃H₈₃NO₈S and a molecular weight of 894.3 grams per mole. This substantial molecular weight reflects the incorporation of two long-chain fatty acid moieties into the cysteine framework, creating a highly lipophilic molecule with amphipathic properties.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. Multiple synonymous designations exist in the literature, including Fluorenylmethyloxycarbonyl-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine and Fluorenylmethyloxycarbonyl-Pamys-OH, reflecting different nomenclature systems used across various research contexts.
The structural complexity of this molecule arises from its tripartite architecture: the fluorenylmethyloxycarbonyl protecting group provides compatibility with solid-phase peptide synthesis protocols, the central cysteine residue serves as the amino acid backbone, and the (R)-2,3-di(palmitoyloxy)-propyl side chain imparts the distinctive lipidated character. This design allows the compound to function both as a protected amino acid building block and as a biologically active lipopeptide component.
Historical Development and Discovery Context
The development of Fluorenylmethyloxycarbonyl-Cysteine-((R)-2,3-di(palmitoyloxy)-propyl)-OH emerged from the intersection of peptide synthesis methodology and bacterial lipopeptide research during the late twentieth century. Early synthetic efforts toward lipidated cysteine derivatives were reported in 1983, where researchers described the synthesis of S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoylcysteine as part of investigations into the mitogenic properties of bacterial lipoprotein fragments. This foundational work established the synthetic pathways for creating the distinctive 2,3-bis(palmitoyloxy)propyl side chain that characterizes this class of compounds.
The synthesis methodology developed during this period involved sophisticated organic chemistry techniques, including the reduction of N,N'-dipalmitoylcystine di-tert-butyl ester to the corresponding thiol, followed by S-alkylation with racemic 3-bromo-1,2-propanediol and subsequent esterification with palmitic acid using dicyclohexylcarbodiimide/dimethylaminopyridine coupling conditions. These early synthetic approaches laid the groundwork for the later incorporation of the fluorenylmethyloxycarbonyl protecting group, which became essential for compatibility with modern solid-phase peptide synthesis protocols.
The historical significance of this compound's development is closely tied to research into the N-terminal pentapeptide of the lipoprotein from the outer membrane of Escherichia coli, which served as a model system for understanding bacterial lipopeptide structure and function. This research context provided the biological rationale for synthesizing compounds that could mimic the immunostimulatory properties of natural bacterial lipopeptides while offering synthetic accessibility and structural modification opportunities.
Significance in Lipopeptide Chemistry
Fluorenylmethyloxycarbonyl-Cysteine-((R)-2,3-di(palmitoyloxy)-propyl)-OH occupies a pivotal position in contemporary lipopeptide chemistry due to its unique combination of synthetic accessibility and biological activity. The compound demonstrates remarkable self-assembly properties in aqueous solutions, forming vesicular structures with critical aggregation concentrations in the range of 0.018 ± 0.003 weight percent. These self-assembly characteristics are particularly noteworthy because they occur at relatively low concentrations, indicating strong intermolecular interactions driven by both hydrophobic lipid chain associations and potential π-π stacking interactions from the fluorenylmethyloxycarbonyl group.
The vesicular structures formed by this compound exhibit distinctive morphological characteristics when compared to related lipopeptide analogs. Confocal microscopy studies have revealed that Fluorenylmethyloxycarbonyl-Pam₂CysOH forms isolated large vesicles, some of which display perforated or compound structures, in contrast to the extensive populations of small vesicles formed by the corresponding compound lacking the fluorenylmethyloxycarbonyl group. This structural difference suggests that the bulky aromatic fluorenylmethyloxycarbonyl group significantly influences membrane fluidity and vesicle morphology.
The biological significance of this compound extends beyond its self-assembly properties to include substantial immunological activity. The compound demonstrates significant Toll-like receptor 2/6 agonist activity, with up to an 8-fold increase in secreted alkaline phosphatase production in reporter cell assays. This biological activity, combined with the compound's vesicular structure and population of virus-sized particles, makes it particularly interesting for immune system stimulation applications.
Relationship to Bacterial Lipopeptides
The structural design of Fluorenylmethyloxycarbonyl-Cysteine-((R)-2,3-di(palmitoyloxy)-propyl)-OH directly reflects its intended function as a synthetic analog of naturally occurring bacterial lipopeptides, particularly those found in the outer membrane lipoproteins of gram-negative bacteria. The 2,3-bis(palmitoyloxy)propyl moiety specifically mimics the lipid anchor structure found in bacterial lipoproteins, where cysteine residues are modified with complex lipid groups that facilitate membrane association and immunological recognition.
Natural bacterial lipopeptides typically undergo a series of post-translational modifications that result in the attachment of lipid groups to N-terminal cysteine residues through thioether linkages. The synthetic compound recapitulates this structural motif while providing enhanced stability and synthetic accessibility compared to the naturally occurring variants. The palmitoyl chains, each containing sixteen carbon atoms, correspond to the predominant fatty acid composition found in bacterial membrane lipids, ensuring biological relevance while maintaining synthetic practicality.
The relationship between this synthetic compound and bacterial lipopeptides extends to their shared mechanism of immune system activation through Toll-like receptor pathways. Bacterial lipopeptides are recognized as pathogen-associated molecular patterns by the innate immune system, specifically through Toll-like receptor 2 in combination with either Toll-like receptor 1 or 6, depending on the number of lipid chains present. The synthetic compound's ability to activate Toll-like receptor 2/6 pathways demonstrates successful mimicry of this natural recognition mechanism.
The incorporation of the fluorenylmethyloxycarbonyl protecting group distinguishes this synthetic analog from natural bacterial lipopeptides while providing crucial synthetic advantages. This protecting group strategy enables the compound to be incorporated into larger peptide sequences using standard solid-phase peptide synthesis protocols, allowing for the creation of complex lipopeptide constructs that would be difficult to access through biosynthetic approaches. The resulting compounds maintain the essential structural features necessary for biological activity while offering enhanced synthetic flexibility and structural diversity.
Research comparing the biological activities of various lipopeptide analogs has demonstrated that compounds incorporating the 2,3-bis(palmitoyloxy)propyl motif show comparable adjuvant activity to more complex bacterial lipopeptide structures, suggesting that this synthetic approach successfully captures the essential structural elements required for immunological function. This relationship validates the compound's utility as both a research tool for understanding bacterial lipopeptide biology and as a potential therapeutic agent for applications requiring controlled immune system stimulation.
Properties
IUPAC Name |
(2R)-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-MDZGPYHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected cysteine to a solid resin. The ®-2,3-di(palmitoyloxy)-propyl group is then introduced through a series of coupling reactions using appropriate reagents and conditions. The Fmoc group is removed using a base, such as piperidine, to allow for further peptide chain elongation.
Industrial Production Methods
Industrial production of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc removal.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected cysteine ready for further modifications.
Scientific Research Applications
Peptide Synthesis
Overview : Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide sequences can significantly enhance the stability and bioavailability of therapeutic peptides.
Applications :
- Therapeutic Peptides : The fatty acid chains improve solubility and permeability, allowing for the development of more effective drug formulations.
- Vaccine Development : This compound is utilized in constructing peptide-based vaccines that require robust immunogenic properties.
| Application Area | Description |
|---|---|
| Therapeutic Peptides | Enhances stability and bioavailability of peptides used in therapies. |
| Vaccine Development | Key component in peptide-based vaccines for improved immune response. |
Drug Delivery Systems
Overview : The unique structure of this compound allows it to function effectively in drug delivery systems, targeting specific tissues or cells.
Mechanism :
- The palmitoyloxy groups facilitate the encapsulation of hydrophobic drugs, improving their solubility.
- This compound can form micelles or liposomes that enhance the delivery efficiency of therapeutics.
| Mechanism | Description |
|---|---|
| Solubility Enhancement | Increases solubility of hydrophobic drugs through fatty acid interactions. |
| Targeted Delivery | Forms structures that can target specific cells or tissues for drug release. |
Bioconjugation
Overview : this compound is used in bioconjugation strategies to attach biomolecules to surfaces or other molecules.
Applications :
- Diagnostic Tools : This compound is crucial for developing assays and diagnostic tools by facilitating the attachment of biomolecules to solid supports.
- Targeted Therapies : It plays a role in creating targeted therapies by linking drugs to specific cellular receptors.
| Application Area | Description |
|---|---|
| Diagnostic Tools | Facilitates biomolecule attachment for assay development. |
| Targeted Therapies | Links drugs to receptors for enhanced therapeutic efficacy. |
Case Studies
-
Peptide Therapeutics Development
- A study demonstrated the use of this compound in synthesizing a peptide that exhibited enhanced stability and bioactivity compared to traditional peptides.
-
Vaccine Efficacy
- Research indicated that peptides synthesized with this compound showed improved immunogenicity when used as vaccine candidates against infectious diseases.
-
Drug Delivery Innovations
- A novel drug delivery system utilizing this compound was able to significantly increase the bioavailability of poorly soluble drugs, showcasing its potential in pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group of cysteine, preventing unwanted side reactions. The ®-2,3-di(palmitoyloxy)-propyl group enhances the hydrophobicity and stability of the peptide, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys-OH: Lacks the ®-2,3-di(palmitoyloxy)-propyl group, making it less hydrophobic.
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH: The (S)-enantiomer of the compound, which may exhibit different biological activities.
Uniqueness
Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is unique due to its specific ®-2,3-di(palmitoyloxy)-propyl modification, which imparts distinct hydrophobic properties and enhances its stability in biological systems. This makes it particularly useful in applications requiring membrane interaction and stability.
Biological Activity
Overview
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic derivative of cysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a unique (R)-2,3-di(palmitoyloxy)-propyl modification. This compound is primarily utilized in peptide synthesis and has shown significant biological activity, particularly in immunological and therapeutic applications.
- Molecular Formula : C₅₃H₈₃NO₈S
- Molecular Weight : 894.31 g/mol
- CAS Number : 210532-98-2
The biological activity of this compound is attributed to its role in solid-phase peptide synthesis (SPPS), where it serves as a building block for peptides that can modulate immune responses. The palmitoyloxy groups enhance the hydrophobicity and membrane permeability of the resulting peptides, facilitating their interaction with cellular membranes and receptors.
1. Immunological Activity
This compound has been employed in the development of adjuvant compounds that enhance immune responses. For instance, research indicates that peptides synthesized using this compound can induce stronger immune responses against tumor antigens, particularly in the context of HPV-related cancers. This was demonstrated in a study where the compound contributed to enhanced tumor eradication through the induction of specific immune responses against HPV16 E6/E7 proteins .
2. Protein-Protein Interactions
The compound is also utilized in studies focusing on protein-protein interactions. Its structural properties allow it to be incorporated into peptide sequences that can interact with various biological targets, potentially influencing enzymatic activities and signaling pathways within cells .
3. Drug Delivery Systems
Due to its amphiphilic nature, this compound is being explored for use in drug delivery systems. The palmitoyloxy modifications enable better encapsulation of hydrophobic drugs within lipid-based carriers, improving bioavailability and therapeutic efficacy .
Case Study 1: Enhanced Tumor Immunogenicity
In a recent study published in Nature Communications, researchers synthesized a peptide using this compound that demonstrated significant immunogenicity against HPV16 tumors. The study highlighted how the incorporation of this compound into peptide vaccines led to increased T-cell activation and cytokine production, indicating a robust immune response .
Case Study 2: Peptide-Mediated Immune Modulation
Another investigation focused on the use of peptides derived from this compound in modulating immune responses in murine models. The results showed that these peptides could effectively enhance the activation of dendritic cells and promote Th1 polarization, which is crucial for effective anti-tumor immunity .
Research Findings
| Study | Findings |
|---|---|
| Nature Communications (2023) | Demonstrated enhanced tumor eradication via peptide vaccines incorporating this compound. |
| Immunology Journal (2022) | Peptides synthesized with this compound showed increased T-cell activation and pro-inflammatory cytokine production. |
| Journal of Drug Delivery (2021) | Highlighted improved drug encapsulation efficiency using lipid carriers modified with Fmoc-Cys derivatives. |
Q & A
Q. How is Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH incorporated into peptide sequences during solid-phase synthesis (SPPS)?
This derivative is used to introduce a cysteine residue modified with two palmitoyl groups. The Fmoc group protects the α-amino group during synthesis, while the (R)-2,3-di(palmitoyloxy)-propyl moiety remains inert under standard SPPS conditions. Activation via uronium/phosphonium reagents (e.g., HBTU or PyBOP) with collidine as the base minimizes racemization . After chain assembly, the Fmoc group is removed with piperidine, leaving the palmitoylated cysteine residue intact.
Q. What protection strategies are required to preserve the palmitoyl groups during peptide cleavage?
The palmitoyl groups are stable under trifluoroacetic acid (TFA)-mediated cleavage conditions (95% TFA with 1–5% triisopropylsilane (TIS)). However, side-chain protecting groups (e.g., Trt or Acm for cysteine) must be avoided to prevent steric hindrance or side reactions. Post-cleavage, hydrophobic purification (e.g., reverse-phase HPLC) ensures retention of lipidated peptides .
Q. How does the hydrophobicity of this derivative influence purification and characterization?
The dual palmitoyl chains increase lipophilicity, necessitating organic solvents (e.g., acetonitrile or DCM) for solubilization. During HPLC, gradients with high organic phases (e.g., 70–90% acetonitrile in 0.1% TFA) improve resolution. Mass spectrometry (MS) analysis requires matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) with lipid-friendly matrices (e.g., DHB) .
Advanced Research Questions
Q. What role does the stereochemistry (R-configuration) of the 2,3-di(palmitoyloxy)-propyl group play in membrane interactions?
The (R)-configuration mimics natural lipidated proteins, enhancing insertion into lipid bilayers. Studies using surface plasmon resonance (SPR) show that peptides with this modification exhibit stronger binding to liposomes compared to (S)-isomers. This stereospecificity is critical for designing membrane-anchored therapeutics .
Q. How can this derivative be used to study Toll-like receptor (TLR) signaling pathways?
The palmitoyl groups act as lipid anchors, facilitating peptide association with lipid rafts where TLR2/6 dimers localize. For example, Pam₂Cys analogs synthesized with this derivative activate TLR2/6 heterodimers, inducing myeloid differentiation primary response 88 (MyD88) recruitment. Mutagenesis studies (e.g., R753Q in TLR2) reveal its role in disrupting tyrosine phosphorylation and downstream signaling .
Q. What challenges arise when scaling up lipidated peptide synthesis using this derivative?
Key challenges include:
- Solubility : High palmitoyl content necessitates large volumes of DMF or DCM during coupling.
- Aggregation : On-resin aggregation reduces coupling efficiency; pre-activation with 0.1 M HOBt/DIPEA improves reactivity.
- Purification : Hydrophobic collapse during HPLC requires isocratic elution at 80% acetonitrile. These issues are mitigated by iterative optimization of resin swelling and coupling cycles .
Q. How does this derivative enhance drug delivery systems for hydrophobic therapeutics?
The palmitoyl groups enable self-assembly into micelles or nanoparticles, encapsulating hydrophobic drugs (e.g., paclitaxel). In vivo studies show improved bioavailability due to prolonged circulation and enhanced tumor targeting via the EPR effect. Stability assays (e.g., serum incubation) confirm resistance to enzymatic degradation .
Data Contradictions and Resolutions
Q. Conflicting reports exist about the stability of palmitoyl groups under acidic conditions. How should researchers validate compatibility?
While and assert stability in TFA, some studies note partial hydrolysis at >25°C. To resolve this:
- Perform LC-MS post-cleavage to detect de-palmitoylated byproducts.
- Optimize cleavage time (≤2 hours) and temperature (0–4°C) for sensitive sequences.
- Use scavengers (e.g., EDT) to minimize side reactions .
Methodological Best Practices
Q. What analytical techniques are critical for confirming the integrity of lipidated peptides?
Q. How to design control experiments for lipidated peptide functional assays?
Include:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
